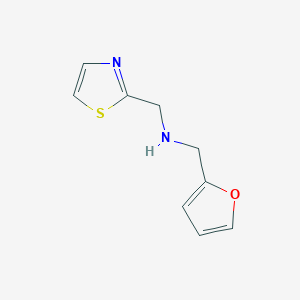

Furan-2-ylmethyl-thiazol-2-ylmethyl-amine

Description

Properties

IUPAC Name |

1-(furan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIELZOFLJMNCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-thiazol-2-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with thiazol-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions to form functionalized derivatives. In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide , the furan moiety is converted into a furanone structure. This reaction is critical for introducing ketone groups, enhancing electrophilicity for further modifications.

Example reaction pathway :

Reduction Reactions

The thiazole ring can be selectively reduced using agents like sodium borohydride or LiAlH4 to form dihydrothiazole derivatives. This modification alters electronic properties and increases nucleophilicity at the nitrogen center.

Key conditions :

-

Solvent: Ethanol or tetrahydrofuran

-

Temperature: 0–25°C

-

Reaction time: 2–4 hours.

Alkylation and Nucleophilic Substitution

The amine group participates in alkylation reactions with electrophilic reagents. For example, treatment with methyl iodide in the presence of a base yields N-methylated derivatives , which are pivotal in modulating biological activity.

Reaction efficiency :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | 60°C | 78 |

| Ethyl bromoacetate | Acetonitrile | RT | 65 |

Data adapted from EvitaChem studies.

Condensation Reactions

The compound reacts with carbonyl compounds (e.g., aldehydes) under acidic or basic conditions to form Schiff bases or enamines . For instance, condensation with furfural produces extended conjugated systems .

Optimized protocol :

-

Catalyst: DMT/NMM/TsO⁻ or EDC

-

Solvent: Anhydrous isopropyl alcohol

Electrophilic Substitution

Electrophiles such as bromine or chlorine selectively target the C-5 position of the thiazole ring. This reaction is valuable for halogenated analog synthesis, often used in drug discovery.

Regioselectivity :

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura ) enable the introduction of aryl or heteroaryl groups at the thiazole ring. This method expands structural diversity for pharmacological screening .

Representative example :

Yield: 62–70% .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (e.g., HCl/EtOH ), the compound undergoes ring-opening reactions, forming linear intermediates that can cyclize into new heterocycles like benzimidazoles .

Microwave-Assisted Reactions

Microwave synthesis significantly accelerates reactions such as amide bond formation or condensation , reducing reaction times from hours to minutes while maintaining high yields (75–85%) .

Case study : Synthesis of N-blocked amides:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield | 65% | 82% |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains, including Staphylococcus epidermidis and Escherichia coli. Minimum inhibitory concentrations (MICs) for active derivatives range from 0.25 to 4 µg/mL, indicating potent antimicrobial effects .

- Anticancer Properties : Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against human cancer cell lines, with IC values as low as 1.61 µg/mL against certain cancer types. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly influence anticancer potency .

2. Biological Activity

- Mechanism of Action : The biological activity is primarily attributed to its interaction with molecular targets involved in critical cellular pathways. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis or interact with cellular signaling pathways to induce apoptosis in cancer cells .

- Case Studies : Various studies have demonstrated the effectiveness of thiazole derivatives in inhibiting cancer cell proliferation and promoting apoptosis through different mechanisms, including modulation of PI3K pathways .

3. Materials Science

- Polymer Development : The compound can be utilized as a building block for synthesizing new materials with unique properties, such as polymers and resins. Its structural characteristics allow for the design of materials that exhibit enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-thiazol-2-ylmethyl-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s uniqueness lies in its dual heterocyclic framework. Below is a comparative analysis of structurally related molecules:

Table 1: Structural Comparison of Furan-2-ylmethyl-thiazol-2-ylmethyl-amine and Analogs

Electronic and Physicochemical Properties

Thiazole and furan rings contribute distinct electronic profiles:

- Ionization Energy: Thiazole amines (e.g., 5-methylthiazol-2-amine) have lower ionization energies (6.5–7.0 eV) than methylthiazoles, making them stronger electron donors .

- Dipole Moments : Substitutions alter dipole direction and magnitude. For example, 4-phenyl-2-N-phenylthiazole-2-amine has a dipole moment of 3.2–4.1 Debye, influenced by aryl group orientation .

Table 2: Electronic Properties of Selected Compounds

Biological Activity

Furan-2-ylmethyl-thiazol-2-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique dual-ring structure combining furan and thiazole rings. This configuration allows it to engage in various chemical reactions and exhibit a range of biological activities. The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which can modulate cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.06 |

These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ampicillin .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was tested against various fungal strains, including Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM, indicating moderate efficacy compared to standard antifungal agents .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies have shown that it can inhibit certain enzymes involved in DNA replication, leading to reduced cancer cell proliferation. The compound's ability to interfere with cellular signaling pathways further supports its potential as an anticancer agent .

Case Studies

- In vitro Studies : A study evaluating the effects of this compound on cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

- Synergistic Effects : Research has indicated that when combined with other compounds, this compound can enhance the overall efficacy against resistant bacterial strains, highlighting its role in developing combination therapies .

The biological activity of this compound is largely attributed to its ability to bind with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Cell Signaling Modulation : By interacting with cellular signaling pathways, it can induce apoptosis in cancer cells, thereby exhibiting anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furan-2-ylmethyl-thiazol-2-ylmethyl-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting furan-2-ylmethylamine with a thiazole derivative (e.g., 2-chloromethylthiazole) in a polar aprotic solvent like DMF or acetonitrile under reflux (80–100°C) for 12–24 hours. Purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient . Alternative routes may use hydrazine intermediates or catalytic coupling agents (e.g., Pd/C for cross-coupling) to enhance yield .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the furan (δ 6.2–7.5 ppm) and thiazole (δ 7.0–8.5 ppm) rings, with methylene (-CH₂-) signals at δ 3.5–4.5 ppm.

- IR : Peaks at ~3100 cm⁻¹ (N-H stretch), 1600–1500 cm⁻¹ (C=N/C=C aromatic), and 1250–1100 cm⁻¹ (C-O from furan).

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., ~235 g/mol) with fragmentation patterns reflecting the cleavage of methylene bridges .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Selection : High-boiling solvents (e.g., DMSO) improve reaction homogeneity but require post-synthesis dialysis for impurity removal.

- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .

Q. What strategies enhance the bioactivity of derivatives targeting anticancer or antimicrobial pathways?

- Methodological Answer :

- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the thiazole ring to enhance DNA intercalation or enzyme inhibition .

- Hybridization : Combine with triazole or pyrazine moieties (e.g., via Suzuki coupling) to improve solubility and target selectivity .

- In Silico Screening : Use docking studies (AutoDock Vina) to predict binding affinity against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) .

Q. How are computational models used to analyze structure-activity relationships (SAR)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) correlated with redox activity .

- Molecular Dynamics : Simulate interactions in lipid bilayers or protein binding pockets (e.g., using GROMACS) to predict membrane permeability or stability .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Perform IC₅₀ assays in triplicate using standardized cell lines (e.g., MCF-7 for cancer) and controls (e.g., doxorubicin) to minimize variability .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., solvent effects in antimicrobial assays) .

Q. What in vitro methods evaluate anticancer activity for this compound?

- Methodological Answer :

- Cytotoxicity Assays : MTT or SRB assays on adherent cancer cells (24–72 hr exposure) with EC₅₀ determination .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

- Migration Inhibition : Scratch assay in MDA-MB-231 cells to assess anti-metastatic potential .

Q. What challenges arise in crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.